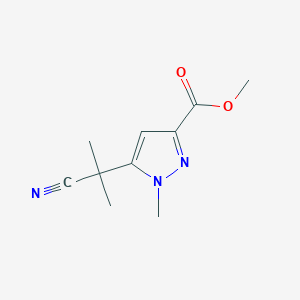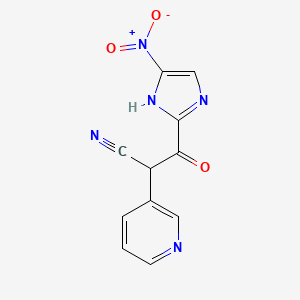
3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” is a complex organic compound that features a nitroimidazole moiety, a pyridine ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” typically involves multi-step organic reactions. A common approach might include:
Formation of the Nitroimidazole Ring: Starting from an imidazole derivative, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Attachment of the Pyridine Ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Introduction of the Nitrile Group: This step might involve the use of cyanide sources like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Various substituted nitrile derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with nitroimidazole and pyridine rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Nitroimidazole derivatives are known for their antimicrobial properties, particularly against anaerobic bacteria and protozoa.
Enzyme Inhibitors: These compounds can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Due to their biological activity, these compounds are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory drugs.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Agriculture: Potential use as pesticides or herbicides due to their biological activity.
Mécanisme D'action
The mechanism of action of “3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” would depend on its specific biological target. Generally, nitroimidazole compounds exert their effects by:
DNA Interaction: Binding to DNA and causing strand breaks or mutations.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Isoniazid: A pyridine derivative used as an anti-tuberculosis drug.
Uniqueness
“3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H7N5O3 |
|---|---|
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C11H7N5O3/c12-4-8(7-2-1-3-13-5-7)10(17)11-14-6-9(15-11)16(18)19/h1-3,5-6,8H,(H,14,15) |
Clé InChI |
UXSAQTFZNUFPSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(C#N)C(=O)C2=NC=C(N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


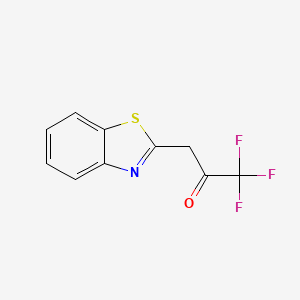
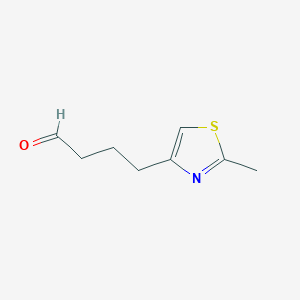
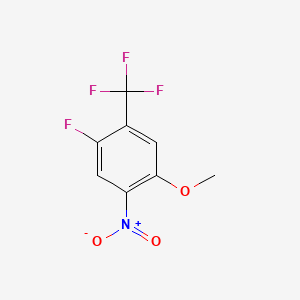
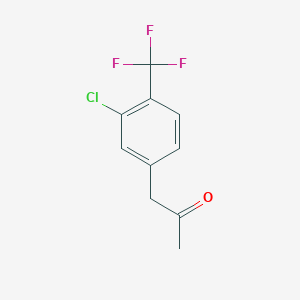

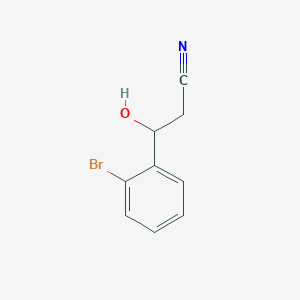
![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

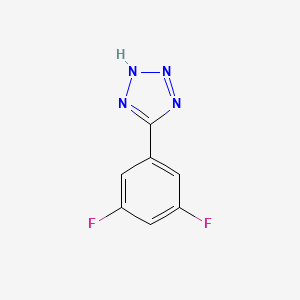
![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)
